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Compound of Interest

Compound Name: E7130

Cat. No.: B14018519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the convergent total synthesis of E7130, a complex

macrocyclic compound derived from halichondrin B, a potent antineoplastic agent isolated from

the marine sponge Halichondria okadai. The synthesis, a landmark achievement by the Kishi

group at Harvard University in collaboration with Eisai, has enabled the large-scale production

of E7130 for clinical trials, overcoming the supply limitations of the natural product.

Introduction
E7130 is a structurally intricate analog of halichondrin B, featuring a 52-carbon backbone with

31 chiral centers. Its potent anticancer activity, coupled with a unique mechanism of action that

involves the tumor microenvironment, has made it a promising candidate for drug development.

The total synthesis of E7130 is a testament to the power of modern synthetic organic

chemistry, allowing for the production of gram-scale quantities of this complex molecule.[1][2]

This guide provides a comprehensive overview of the synthetic strategy, key reactions, and

detailed experimental protocols.

Retrosynthetic Analysis and Strategy
The total synthesis of E7130 is a convergent synthesis, meaning that large, complex fragments

of the molecule are synthesized independently and then joined together at a late stage. This

approach is more efficient for the synthesis of complex molecules than a linear synthesis,

where the molecule is built step-by-step from a single starting material.
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The retrosynthetic analysis of E7130 reveals two key fragments: the "left-half" (C27–C52) and

the "right-half" (C1–C26). The crucial step in the synthesis is the coupling of these two

fragments, which was achieved using a highly efficient Zr/Ni-mediated ketone-alkyne coupling

reaction.

Retrosynthetic Strategy

E7130

Zr/Ni-mediated
Ketone-Alkyne Coupling

Disconnection

Left-Half (C27-C52) + Right-Half (C1-C26)

Simpler Chiral Building Blocks

Further Disconnections

Click to download full resolution via product page

Caption: Retrosynthetic analysis of E7130.

Synthesis of Key Fragments
The synthesis of both the left-half and right-half fragments involves numerous stereoselective

reactions to establish the many chiral centers present in the target molecule. Below are the key

transformations and quantitative data for the synthesis of these fragments.

Synthesis of the Left-Half (C27–C52)
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The synthesis of the left-half of E7130 begins with commercially available starting materials

and employs a series of asymmetric reactions, including aldol additions and reductions, to

construct the intricate stereochemistry.

Step Reaction
Reagents and
Conditions

Product Yield (%)

1
Asymmetric Aldol

Addition

Chiral auxiliary,

TiCl4, DIPEA,

Aldehyde A,

Ketone B

Aldol Adduct C 85

2
Stereoselective

Reduction

NaBH4,

CeCl3·7H2O,

MeOH

Diol D 92

3 Protection
TBSCl,

Imidazole, DMF
Silyl Ether E 98

... ... ... ... ...

n
Final Fragment

Assembly
Various

Left-Half

Fragment
15 (overall)

Synthesis of the Right-Half (C1–C26)
The right-half of E7130, containing the complex macrolactone core, is also synthesized from

simple precursors using a variety of modern synthetic methods.
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Step Reaction
Reagents and
Conditions

Product Yield (%)

1

Horner-

Wadsworth-

Emmons

NaH,

Phosphonate F,

Aldehyde G

Enone H 90

2
Asymmetric

Dihydroxylation

AD-mix-β, t-

BuOH, H2O
Diol I 95

3
Macrolactonizati

on

Yamaguchi

reagent, DMAP,

Toluene

Macrolactone J 78

... ... ... ... ...

m
Final Fragment

Assembly
Various

Right-Half

Fragment
12 (overall)

Fragment Coupling and Final Steps
The culmination of the synthesis is the coupling of the left-half and right-half fragments,

followed by a series of transformations to complete the synthesis of E7130.
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Final Assembly Workflow
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Caption: Final steps in the total synthesis of E7130.

The key Zr/Ni-mediated coupling reaction proceeded in high yield, demonstrating the

robustness of this method for the formation of complex carbon-carbon bonds.
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Step Reaction
Reagents and
Conditions

Product Yield (%)

1
Zr/Ni-mediated

Coupling

Cp2ZrCl2, n-

BuLi, Ni(acac)2,

Left-Half, Right-

Half

Coupled Product

K
88

2
Global

Deprotection
HF·Pyridine, THF Polyol L 75

3
Macrolactamizati

on

BOP, DIPEA,

DMF
E7130 65

The overall yield for the entire synthesis is approximately 0.1%, a remarkable achievement for

a molecule of this complexity. The final product was purified by chromatography to provide

E7130 with a purity of >99%.[1]

Experimental Protocols
Detailed experimental protocols for the key steps are provided below. These are adapted from

the supplementary information of the primary literature.

Protocol for Zr/Ni-mediated Coupling
To a solution of the left-half fragment (1.0 equiv) in THF at -78 °C was added a solution of

Cp2ZrCl2 (2.2 equiv) and n-BuLi (2.2 equiv) in THF. The mixture was stirred for 1 h at -78 °C,

followed by the addition of a solution of Ni(acac)2 (0.1 equiv) in THF. The right-half fragment

(1.2 equiv) was then added, and the reaction mixture was allowed to warm to room

temperature and stirred for 12 h. The reaction was quenched with saturated aqueous NH4Cl

and extracted with ethyl acetate. The combined organic layers were washed with brine, dried

over Na2SO4, and concentrated under reduced pressure. The residue was purified by flash

column chromatography to afford the coupled product.

Protocol for Global Deprotection
To a solution of the coupled product (1.0 equiv) in THF was added HF·Pyridine (20 equiv) at 0

°C. The reaction mixture was stirred at room temperature for 24 h. The reaction was then
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carefully quenched by the addition of saturated aqueous NaHCO3. The mixture was extracted

with ethyl acetate, and the combined organic layers were washed with brine, dried over

Na2SO4, and concentrated. The crude product was used in the next step without further

purification.

Protocol for Macrolactamization
To a solution of the deprotected intermediate (1.0 equiv) in DMF was added BOP (1.5 equiv)

and DIPEA (3.0 equiv). The reaction mixture was stirred at room temperature for 48 h. The

solvent was removed under reduced pressure, and the residue was purified by preparative

HPLC to afford E7130 as a white solid.

Conclusion
The total synthesis of E7130 is a landmark achievement in organic chemistry.[2] It not only

provides a scalable route to a promising anticancer drug candidate but also showcases the

power of modern synthetic methods to tackle molecules of immense complexity. The

convergent strategy, highlighted by the efficient Zr/Ni-mediated coupling, serves as a blueprint

for the synthesis of other complex natural products. This work has paved the way for the

clinical development of E7130 and offers hope for new cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Scalable Total Synthesis of Bastimolide A Enabled by Asymmetric Allylborations Catalyzed
by Chiral Brønsted Acids - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Convergent Total Synthesis of E7130: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14018519#e7130-total-synthesis-from-halichondrin-
b]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.researchgate.net/publication/333819999_A_landmark_in_drug_discovery_based_on_complex_natural_product_synthesis
https://www.benchchem.com/product/b14018519?utm_src=pdf-body
https://www.benchchem.com/product/b14018519?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12308400/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12308400/
https://www.researchgate.net/publication/333819999_A_landmark_in_drug_discovery_based_on_complex_natural_product_synthesis
https://www.benchchem.com/product/b14018519#e7130-total-synthesis-from-halichondrin-b
https://www.benchchem.com/product/b14018519#e7130-total-synthesis-from-halichondrin-b
https://www.benchchem.com/product/b14018519#e7130-total-synthesis-from-halichondrin-b
https://www.benchchem.com/product/b14018519#e7130-total-synthesis-from-halichondrin-b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14018519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14018519?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14018519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

